2-Oxo-2-phenylethyl 2-amino-6-chlorobenzoate
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Overview
Description
2-Oxo-2-phenylethyl 2-amino-6-chlorobenzoate is an organic compound that features a phenyl group, an oxo group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-amino-6-chlorobenzoate typically involves the reaction of 2-amino-6-chlorobenzoic acid with 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-amino-6-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Oxo-2-phenylethyl 2-amino-6-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2-amino-6-chlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as protein synthesis and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyridinium p-chlorobenzoate: Similar in structure but with a methyl group instead of a phenyl group.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Contains a chromenyl group instead of a phenylethyl group.
Uniqueness
2-Oxo-2-phenylethyl 2-amino-6-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12ClNO3 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
phenacyl 2-amino-6-chlorobenzoate |
InChI |
InChI=1S/C15H12ClNO3/c16-11-7-4-8-12(17)14(11)15(19)20-9-13(18)10-5-2-1-3-6-10/h1-8H,9,17H2 |
InChI Key |
XDRSBBZZDRLFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=CC=C2Cl)N |
Origin of Product |
United States |
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